![molecular formula C14H26N2O4 B601684 tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate CAS No. 929693-30-1](/img/structure/B601684.png)
tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
Overview
Description
“tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate” is a chemical compound with the CAS Number: 929693-30-1 . It has a molecular weight of 286.37 . The compound is stored in a refrigerator and is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-8-9(6-7-11(10)17)12(18)16(4)5/h9-11,17H,6-8H2,1-5H3,(H,15,19)/t9-,10+,11+/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 434.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 77.9±0.4 cm3, a polar surface area of 85 Å2, and a molar volume of 261.2±5.0 cm3 .Scientific Research Applications
Pharmaceutical Applications
Edoxaban Impurity 17 is a derivative of Edoxaban, an anticoagulant medication . It acts as a direct, selective, and reversible inhibitor of the coagulation factor Xa . This makes it useful in the treatment of venous thromboembolism, which includes deep vein thrombosis and pulmonary embolism .
Chemical Analysis and Quality Control
Edoxaban Impurity 17 can be used as a reference standard in the quality control and chemical analysis of Edoxaban . A novel reverse phase liquid chromatography-mass spectrometry compatible method has been developed for the separation and identification of new oxidative degradation impurities in Edoxaban .
Stability Studies
Edoxaban Impurity 17 can be used in stability studies of Edoxaban . Edoxaban was found to be susceptible to acid hydrolysis, and a validated ultra-performance liquid chromatographic method was applied for the identification and characterization of acid degradation products of Edoxaban .
Impurity Profiling
Edoxaban Impurity 17 can be used in impurity profiling of Edoxaban . The degradation products were identified and characterized using high-resolution mass spectrometry .
Drug Development
Edoxaban Impurity 17 can be used in drug development processes. Understanding the behavior of impurities like Edoxaban Impurity 17 can help in the development of more stable and effective formulations .
Regulatory Compliance
Edoxaban Impurity 17 can be used in regulatory compliance. Regulatory authorities require the identification and quantification of impurities in pharmaceuticals. Edoxaban Impurity 17 can serve as a reference standard for this purpose .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-8-9(6-7-11(10)17)12(18)16(4)5/h9-11,17H,6-8H2,1-5H3,(H,15,19)/t9-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKOADYNXKBDTP-HBNTYKKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1O)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1O)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.